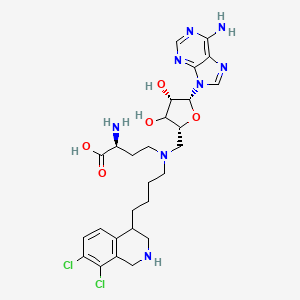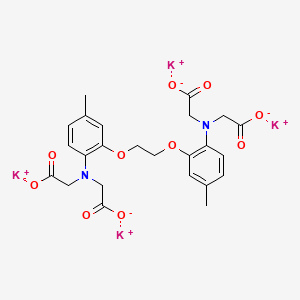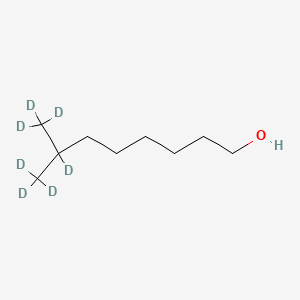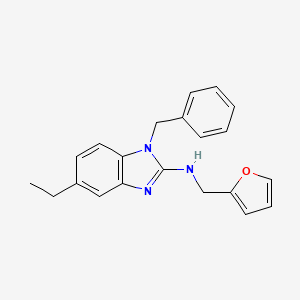
Trpc4/5-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trpc4/5-IN-1 is a potent inhibitor of the transient receptor potential canonical (TRPC) channels, specifically targeting TRPC4 and TRPC5. These channels are non-selective cation channels involved in various physiological processes, including pain, anxiety, and kidney function . This compound has shown promise in research related to proteinuric kidney diseases and skin inflammatory diseases .
Preparation Methods
The synthesis of Trpc4/5-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trpc4/5-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trpc4/5-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of TRPC channels. In biology, it helps in understanding the role of TRPC4 and TRPC5 in cellular processes. In medicine, this compound is being investigated for its potential therapeutic effects in treating proteinuric kidney diseases and skin inflammatory diseases . Additionally, it is used in industry for developing new drugs targeting TRPC channels .
Mechanism of Action
Trpc4/5-IN-1 exerts its effects by inhibiting the TRPC4 and TRPC5 channels. These channels are activated by various stimuli, including G protein-coupled receptors and intracellular calcium levels. This compound binds to specific sites on the TRPC channels, preventing their activation and subsequent calcium influx. This inhibition affects various cellular pathways and physiological processes, making it a valuable tool for research and potential therapeutic applications .
Comparison with Similar Compounds
Trpc4/5-IN-1 is unique in its high potency and selectivity for TRPC4 and TRPC5 channels. Similar compounds include clemizole and HC-070, which also inhibit TRPC5 but have different chemical structures and binding sites . Other related compounds are M084 and AC1903, which belong to the same class as clemizole .
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-benzyl-5-ethyl-N-(furan-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H21N3O/c1-2-16-10-11-20-19(13-16)23-21(22-14-18-9-6-12-25-18)24(20)15-17-7-4-3-5-8-17/h3-13H,2,14-15H2,1H3,(H,22,23) |
InChI Key |
CKTHSNKTNFUNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
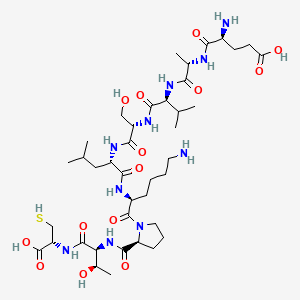
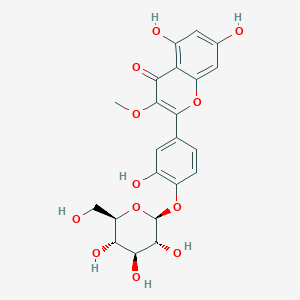
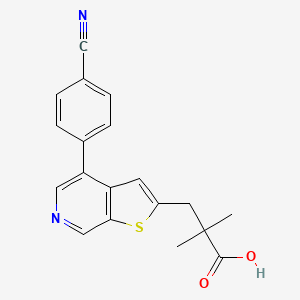
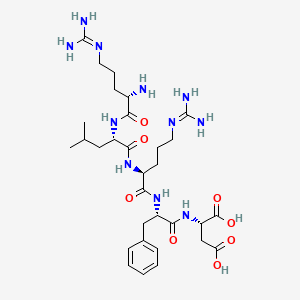
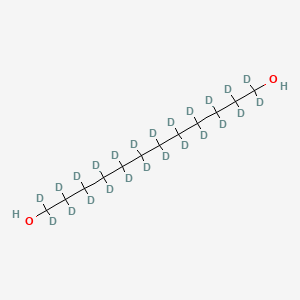
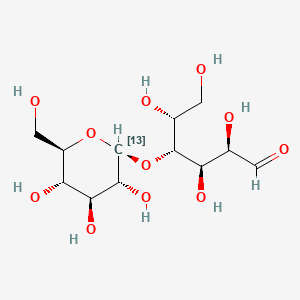
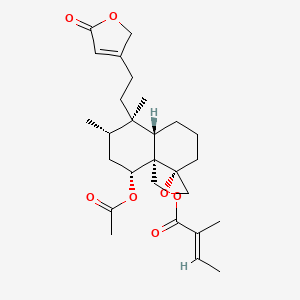
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
